N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-10-3-4-11(2)13(7-10)17-21-22-18(24-17)20-16(23)12-5-6-14-15(8-12)25-9-19-14/h3-9H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHCHVBSJLWVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves the formation of the oxadiazole ring followed by its coupling with the benzothiazole moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. This is followed by a coupling reaction with benzothiazole derivatives using appropriate coupling agents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and benzothiazole group undergo oxidation under strong oxidizing conditions. Key reactions include:
| Reagent | Conditions | Product | Mechanistic Insight |
|---|---|---|---|
| Potassium permanganate | Acidic, 60–80°C | Sulfoxide derivatives | Oxygen insertion at sulfur in benzothiazole |
| Hydrogen peroxide | Neutral, RT | Oxadiazole N-oxides | Electrophilic attack on oxadiazole nitrogen |
For example, oxidation with KMnO₄ selectively modifies the benzothiazole sulfur, yielding sulfoxides, while H₂O₂ targets the oxadiazole ring to form N-oxide derivatives .
Reduction Reactions
Reduction primarily affects the oxadiazole ring and nitro groups (if present in analogs):
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Sodium borohydride | Ethanol, reflux | Amine derivatives | Precursor for bioactive molecule synthesis |
| Lithium aluminum hydride | Dry THF, 0°C | Thiol intermediates | Functionalization for material science |
Reduction with NaBH₄ cleaves the oxadiazole ring, producing amines, while LiAlH₄ generates thiols via sulfur reduction in benzothiazole .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at aromatic rings and heteroatoms:
Electrophilic Substitution
| Reagent | Position Modified | Product |
|---|---|---|
| Bromine (Br₂) | Benzothiazole C-2 | 2-Bromo-benzothiazole derivative |
| Nitration (HNO₃/H₂SO₄) | Oxadiazole aryl group | Nitro-substituted oxadiazole |
Nucleophilic Substitution
| Reagent | Site | Product |
|---|---|---|
| Ammonia (NH₃) | Oxadiazole C-5 | 5-Amino-oxadiazole analog |
| Hydroxide (OH⁻) | Benzothiazole C-6 | Carboxylic acid derivative |
Substitution reactions enable functional group diversification, critical for structure-activity relationship studies .
Hydrolysis Reactions
Controlled hydrolysis alters the oxadiazole and amide bonds:
| Conditions | Product | Significance |
|---|---|---|
| Acidic (HCl, 100°C) | Benzothiazole-6-carboxylic acid | Intermediate for prodrug synthesis |
| Basic (NaOH, 80°C) | Hydrazine derivatives | Linkers for polymer chemistry |
Hydrolysis under acidic conditions cleaves the amide bond, while basic conditions break the oxadiazole ring .
Comparative Reactivity Insights
A comparative study of analogs highlights the influence of substituents:
| Compound | Reactivity Trend | Key Observation |
|---|---|---|
| N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | Faster electrophilic substitution | Electron-donating groups enhance ring activation |
| N-[5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-yl] analogs | Higher oxidative stability | Electron-withdrawing groups stabilize oxadiazole |
Mechanistic Pathways
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit promising antimicrobial properties. N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has been studied for its potential as an antimicrobial agent. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar efficacy .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, a related compound demonstrated cytotoxic effects on glioblastoma cell lines by damaging DNA and promoting cell death . Such mechanisms indicate the potential of this compound in cancer therapeutics.
Enzyme Inhibition
this compound has also been explored as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in disease pathways. This interaction can modulate enzyme activity and has implications for drug design targeting various diseases .
Materials Science
Fluorescent Materials
The unique structural characteristics of this compound make it suitable for applications in materials science. The compound can be used as a building block for synthesizing fluorescent materials. Research indicates that oxadiazole derivatives can exhibit strong fluorescence properties when incorporated into polymer matrices .
Conductive Polymers
This compound's ability to enhance the conductivity of polymers is another area of interest. By integrating this compound into polymer formulations, researchers have developed materials with improved electronic properties suitable for applications in organic electronics .
Biological Research
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in biological systems. Studies suggest that the compound interacts with specific receptors or enzymes within cells to exert its biological effects. This interaction is key to elucidating its therapeutic potential and optimizing its use in drug development .
Case Study: Anticancer Activity
A specific study involving a related oxadiazole derivative demonstrated significant anticancer activity against glioblastoma cells. The synthesized compounds were tested for cytotoxicity and showed promising results in inducing apoptosis through DNA damage mechanisms . This highlights the potential of this compound as a lead compound for further development in cancer treatment.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a 1,3,4-oxadiazole scaffold with the following analogs but differs in substituents and appended moieties:
Physical Properties
Comparative data for melting points, molecular weights, and formulas are summarized below:
*Theoretical formula calculated based on structural analysis.
- Key Observations: The target compound’s benzothiazole group likely increases molecular weight compared to 7f’s thiazole-propanamide system. Chlorine substituents in the dichlorophenyl analog contribute to higher molecular weight and lipophilicity vs. methyl groups in the target compound.
Spectroscopic and Analytical Data
- IR/NMR Trends :
- The benzothiazole’s C=S stretch (~600–700 cm⁻¹ in IR) and aromatic proton signals (δ 7.5–8.5 ppm in ¹H NMR) would distinguish it from 7f’s aliphatic propanamide protons or the dichlorophenyl analog’s benzodioxine oxygen environment .
- Methyl groups in the target compound and 7f would produce characteristic triplet signals (~δ 2.3–2.6 ppm) in ¹H NMR .
Research Findings
- Synthetic Characterization : Compounds like 7f and the dichlorophenyl analog were validated via EI-MS, IR, and NMR, confirming structural integrity . The target compound would likely require similar analytical workflows.
- Bioactivity Implications :
- Methyl groups (target compound, 7f) may enhance membrane permeability vs. chlorine’s electronic effects (dichlorophenyl analog).
- Benzothiazole’s planar structure could improve target binding affinity compared to benzodioxine or thiazole systems, though experimental data are needed.
Notes
- Further studies should prioritize synthesizing the compound and evaluating its pharmacokinetic and pharmacodynamic profiles relative to its analogs.
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological properties. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial effects, along with its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring and a benzothiazole moiety, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 332.36 g/mol. Its structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies indicate that it induces apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cells at sub-micromolar concentrations .
- Mechanism of Action : The mechanism involves the disruption of cell cycle progression and induction of apoptosis through mitochondrial pathways. Flow cytometry assays have indicated that the compound can arrest the cell cycle at the G0-G1 phase, leading to increased apoptotic markers .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies have shown that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it is effective at low concentrations .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Study on Cancer Cell Lines : A comparative analysis was conducted on the cytotoxic effects of this compound against MCF-7 and U-937 cell lines. Results indicated IC50 values of 0.65 µM for MCF-7 and 0.75 µM for U-937 cells, demonstrating its potent anticancer activity .
- Antibacterial Efficacy : In a study evaluating various oxadiazole derivatives, this compound exhibited superior antibacterial activity compared to standard antibiotics, with MIC values lower than 10 µg/mL against tested pathogens .
Table 1: Biological Activity Summary
Q & A
Q. What in vivo models are appropriate for assessing therapeutic efficacy and toxicity?
- Methodological Answer :
- Xenograft models : Implant human cancer cells (e.g., MDA-MB-231) in nude mice; monitor tumor volume after compound administration (50 mg/kg, i.p.).
- Toxicity screening : Measure ALT/AST levels for hepatotoxicity and body weight changes.
- Pharmacodynamics : Use immunohistochemistry to assess target modulation (e.g., Ki-67 reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
